Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate
CAS No.:
Cat. No.: VC15884408
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O2S |
|---|---|
| Molecular Weight | 333.5 g/mol |
| IUPAC Name | tert-butyl N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-7-6-10-20(11-12)15-19-13-8-4-5-9-14(13)23-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,21) |
| Standard InChI Key | PHMGMOQUVOFZIM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate (CAS: 1420992-56-8) is defined by the IUPAC name tert-butyl N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]carbamate. The compound’s structure features:
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A piperidine ring substituted at the 3-position with a carbamate group.
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A benzo[d]thiazole heterocycle attached to the piperidine nitrogen.
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A tert-butyl group providing steric protection to the carbamate functionality.
The canonical SMILES representation, CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3S2, encodes its connectivity, while the Standard InChIKey (PHMGMOQUVOFZIM-UHFFFAOYSA-N) facilitates database indexing.
Physicochemical Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₂S |
| Molecular Weight | 333.5 g/mol |
| XLogP3 (Lipophilicity) | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, while the benzo[d]thiazole moiety contributes to π-π stacking interactions in biological systems.
Synthetic Methodologies
Palladium-Catalyzed Coupling Reactions
A common synthesis route involves Buchwald-Hartwig amination, where a palladium catalyst couples a brominated heterocycle with tert-butyl carbamate. For example:
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Reactants: 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and tert-butyl carbamate.
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Catalysts: Palladium(II) acetate (10.7 g) and Xantphos (32 g).
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Conditions: Reflux in 1,4-dioxane under nitrogen, yielding 57% after 16 hours .
This method leverages the Boc group’s stability under basic conditions, enabling selective amine protection.
Acid-Mediated Condensation
Formic acid catalyzes the condensation of tert-butyl carbamate with aldehydes. In one protocol:
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Reactants: 2-Bromo-4-cyanobenzaldehyde (3.41 g) and sodium benzenesulfinate (2.67 g).
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Conditions: Tetrahydrofuran/water (7:60 mL) at 20°C for 144 hours, yielding 3.35 g (47%) .
The reaction proceeds via imine formation, followed by sulfonamide addition, highlighting the compound’s versatility in multi-component reactions .
Applications in Pharmaceutical Research
Kinase Inhibition
The benzo[d]thiazole scaffold is a privileged structure in kinase inhibitor design. For instance, analogues of this compound have shown IC₅₀ values < 100 nM against ABL1 tyrosine kinase, a target in chronic myeloid leukemia. The piperidine ring’s conformational flexibility allows optimal binding to kinase ATP pockets.
Protease Targeting
In hepatitis C virus (HCV) protease inhibitors, the tert-butyl carbamate group acts as a pH-sensitive protective group, enhancing oral bioavailability. Structural analogs have demonstrated >90% inhibition of NS3/4A protease at 10 µM concentrations.
Analytical and Spectral Data
Mass Spectrometry
The ESI-MS spectrum exhibits a dominant [M+H]⁺ peak at m/z 334.1, consistent with the molecular weight. Isotopic patterns match the bromine-containing intermediates .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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